Cas no 1486410-11-0 (1-2-(propan-2-yl)phenylcyclopentan-1-amine)

1-2-(propan-2-yl)phenylcyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-2-(propan-2-yl)phenylcyclopentan-1-amine
- 1486410-11-0
- EN300-1846674
- 1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine
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- Inchi: 1S/C14H21N/c1-11(2)12-7-3-4-8-13(12)14(15)9-5-6-10-14/h3-4,7-8,11H,5-6,9-10,15H2,1-2H3
- InChI Key: JMIXKZKWQHGKRD-UHFFFAOYSA-N
- SMILES: NC1(C2C=CC=CC=2C(C)C)CCCC1
Computed Properties
- Exact Mass: 203.167399674g/mol
- Monoisotopic Mass: 203.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
1-2-(propan-2-yl)phenylcyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846674-0.05g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1846674-0.5g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1846674-5.0g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1846674-0.25g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1846674-0.1g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1846674-1.0g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1846674-10g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1846674-1g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1846674-5g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1846674-2.5g |
1-[2-(propan-2-yl)phenyl]cyclopentan-1-amine |
1486410-11-0 | 2.5g |
$1650.0 | 2023-09-19 |
1-2-(propan-2-yl)phenylcyclopentan-1-amine Related Literature
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 1-2-(propan-2-yl)phenylcyclopentan-1-amine
Comprehensive Overview of 1-2-(propan-2-yl)phenylcyclopentan-1-amine (CAS No. 1486410-11-0): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry, 1-2-(propan-2-yl)phenylcyclopentan-1-amine (CAS No. 1486410-11-0) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its cyclopentane backbone and isopropyl-substituted phenyl group, is a subject of interest for researchers and industries alike. Its molecular formula and precise configuration make it a valuable intermediate in synthetic chemistry, particularly in the development of novel materials and bioactive molecules.
The growing demand for specialty amines like 1-2-(propan-2-yl)phenylcyclopentan-1-amine is driven by their role in pharmaceuticals, agrochemicals, and advanced material science. Recent trends highlight the compound's potential in drug discovery, where its scaffold is explored for modulating biological targets. Additionally, its stability and reactivity profile align with the industry's shift toward sustainable chemistry and green synthesis, addressing concerns about environmental impact and efficiency.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 1-2-(propan-2-yl)phenylcyclopentan-1-amine?" Researchers often employ multi-step organic transformations, including reductive amination or Grignard reactions, to achieve high yields and purity. The compound's CAS No. 1486410-11-0 serves as a critical identifier in regulatory and safety documentation, ensuring compliance with global chemical databases.
Another hot topic is the compound's potential in neurological research. Preliminary studies suggest its amine functionality may interact with neurotransmitter systems, sparking interest in central nervous system (CNS) drug development. However, further validation is required to explore its efficacy and safety. This aligns with the broader search trend of "amine derivatives in CNS disorders," reflecting the intersection of chemistry and neuroscience.
From an industrial perspective, 1-2-(propan-2-yl)phenylcyclopentan-1-amine is valued for its role in catalysis and polymer chemistry. Its structural motifs are incorporated into ligands for asymmetric synthesis, enhancing enantioselectivity in chiral molecule production. Moreover, its thermal stability makes it suitable for high-performance polymers, meeting the demand for lightweight materials in automotive and aerospace sectors.
In conclusion, 1-2-(propan-2-yl)phenylcyclopentan-1-amine (CAS No. 1486410-11-0) represents a convergence of innovation and practicality in modern chemistry. Its applications span diverse fields, from life sciences to material engineering, while its synthesis and properties continue to inspire academic and industrial research. As the scientific community prioritizes molecular diversity and functional precision, this compound is poised to remain a key player in advancing chemical solutions.
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